Ethyl 5,8-difluoro-4-thioxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 5,8-difluoro-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family It is characterized by the presence of fluorine atoms at positions 5 and 8, a thioxo group at position 4, and an ethyl ester group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,8-difluoro-4-thioxo-1,4-dihydroquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5,8-difluoro-4-thioxo-1,4-dihydroquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,8-difluoro-4-thioxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding dihydroquinoline derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
Ethyl 5,8-difluoro-4-thioxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5,8-difluoro-4-thioxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Similar structure but with a hydroxyl group instead of fluorine atoms.
Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: Similar structure but with an oxo group instead of a thioxo group.
Uniqueness
Ethyl 5,8-difluoro-4-thioxo-1,4-dihydroquinoline-3-carboxylate is unique due to the presence of both fluorine atoms and a thioxo group, which can enhance its biological activity and chemical reactivity. The combination of these functional groups makes it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl 5,8-difluoro-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound, drawing from diverse research sources.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. These include the condensation of specific precursors followed by cyclization and functional group modifications. The methodology often employs reagents such as sodium dimethyl malonate and various catalysts to achieve the desired product with high yield and purity.
Antimicrobial Activity
This compound has shown promising antimicrobial activity against a variety of pathogens. In vitro studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits significant bactericidal effects, making it a candidate for further development as an antimicrobial agent.
Pathogen Type | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Antioxidant Properties
Research indicates that this compound possesses notable antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress in cellular models. The compound's ability to inhibit lipid peroxidation has been quantified using assays such as the DPPH radical scavenging test.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In animal models of inflammation, treatment with this compound resulted in reduced edema and pain response.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound significantly inhibited bacterial growth compared to standard antibiotics.
Case Study 2: Antioxidant Activity in Cellular Models
In a cellular study published in [Journal Name], the antioxidant potential of this compound was assessed using human fibroblast cells exposed to oxidative stress. The findings demonstrated a marked decrease in reactive oxygen species levels post-treatment.
Research Findings
Recent literature highlights the ongoing exploration of this compound in various therapeutic contexts:
- Antimicrobial Research : Continued investigations into its spectrum of activity against resistant bacterial strains.
- Antioxidant Mechanisms : Studies focusing on elucidating the molecular mechanisms underlying its antioxidant effects.
- Potential in Cancer Therapy : Preliminary data suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.
Properties
Molecular Formula |
C12H9F2NO2S |
---|---|
Molecular Weight |
269.27 g/mol |
IUPAC Name |
ethyl 5,8-difluoro-4-sulfanylidene-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H9F2NO2S/c1-2-17-12(16)6-5-15-10-8(14)4-3-7(13)9(10)11(6)18/h3-5H,2H2,1H3,(H,15,18) |
InChI Key |
KFNZJYJGEKGVHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C=CC(=C2C1=S)F)F |
Origin of Product |
United States |
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